(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a hydroxyphenyl group attached to the oxazolidinone ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzyl alcohol with 5,5-dimethyl-1,3-oxazolidin-2-one under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Scientific Research Applications
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxazolidinone ring can interact with biological membranes, affecting their integrity and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-[(4-methoxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-chlorophenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one
Uniqueness
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
918164-76-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-12(2)10(13-11(15)16-12)7-8-3-5-9(14)6-4-8/h3-6,10,14H,7H2,1-2H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
VRXWRSZRDSWAGK-JTQLQIEISA-N |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)CC2=CC=C(C=C2)O)C |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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